molecular formula C11H11N3O3 B15018973 2-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B15018973
M. Wt: 233.22 g/mol
InChI Key: IMXNYAVLGQSQTI-UHFFFAOYSA-N
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Description

2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with a molecular formula of C12H12N2O3. This compound is part of the indole derivative family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves the reaction of 2-methoxyphenylhydrazine with isatin (1H-indole-2,3-dione) under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide

InChI

InChI=1S/C11H11N3O3/c1-17-6-9(15)13-14-10-7-4-2-3-5-8(7)12-11(10)16/h2-5,12,16H,6H2,1H3

InChI Key

IMXNYAVLGQSQTI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=NC1=C(NC2=CC=CC=C21)O

Origin of Product

United States

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